Methyl 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3'-carboxylate
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Overview
Description
Methyl 6,6-dimethylspiro[bicyclo[311]heptane-2,2’-oxirane]-3’-carboxylate is a complex organic compound with a unique spiro structure This compound is characterized by its bicyclic framework, which includes an oxirane ring fused to a bicycloheptane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2’-oxirane]-3’-carboxylate typically involves the reaction of a suitable bicyclic precursor with an epoxidizing agent. One common method is the epoxidation of 6,6-dimethylbicyclo[3.1.1]hept-2-ene using a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2’-oxirane]-3’-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Peracids like m-CPBA or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Methyl 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2’-oxirane]-3’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2’-oxirane]-3’-carboxylate exerts its effects involves interactions with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The ester group can undergo hydrolysis, releasing the active carboxylate moiety, which can interact with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2’-oxirane]: Lacks the ester group, making it less reactive in certain chemical reactions.
β-Pinene oxide: Similar bicyclic structure but different functional groups, leading to different reactivity and applications.
Biological Activity
Methyl 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3'-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure that incorporates an epoxide group, which is often associated with various biological activities. The molecular formula is C10H16O2 with a molecular weight of approximately 168.24 g/mol.
Property | Value |
---|---|
Molecular Formula | C10H16O2 |
Molecular Weight | 168.24 g/mol |
CAS Number | 23516-38-3 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds with similar structures to this compound. For instance, derivatives of bicyclic compounds have shown activity against various bacteria and fungi. A study evaluating the antibacterial properties of bicyclic compounds indicated that they could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .
Cytotoxicity and Anticancer Activity
The compound's cytotoxic effects have been investigated in several cancer cell lines. Research indicates that spiro compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression . In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7 .
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels that trigger apoptosis.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Arrest : Evidence suggests that this compound can cause cell cycle arrest at the G0/G1 phase, preventing further division of cancer cells .
Case Study 1: Antibacterial Activity
In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating strong antibacterial properties .
Case Study 2: Anticancer Efficacy
A separate study focused on the anticancer properties of this compound revealed that it effectively inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 25 µM. Flow cytometry analysis confirmed that treated cells exhibited characteristics of apoptosis .
Properties
Molecular Formula |
C12H18O3 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
methyl 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-11(2)7-4-5-12(8(11)6-7)9(15-12)10(13)14-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
MPPPTJBIMVXMHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC3(C1C2)C(O3)C(=O)OC)C |
Origin of Product |
United States |
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